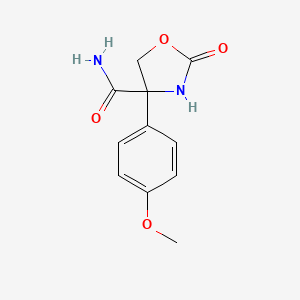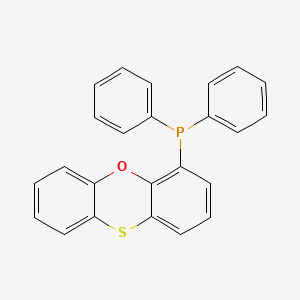
Phenoxathiin-4-yldiphenylphosphine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenoxathiin-4-yldiphenylphosphine (CAS: 1333321-81-5) is a phosphine ligand compound with the molecular formula C24H17OPS and a molecular weight of 384.43 g/mol . It contains both a phosphine (P) and a phenoxathiin (C12H7OS) moiety. The compound’s structure consists of a phosphorus atom bonded to two phenyl groups and a phenoxathiin ring.
Métodos De Preparación
Synthetic Routes: The synthetic preparation of Phenoxathiin-4-yldiphenylphosphine involves several methods. One common approach is the reaction between phenoxathiin and diphenylphosphine chloride. The reaction proceeds under appropriate conditions to yield the desired compound.
Industrial Production: While industrial-scale production methods are not widely documented, laboratory-scale synthesis provides a foundation for understanding its preparation.
Análisis De Reacciones Químicas
Phenoxathiin-4-yldiphenylphosphine participates in various chemical reactions:
Oxidation: It can undergo oxidation reactions, converting the phosphine group to its oxide form.
Substitution: The phenyl groups can be substituted with other functional groups.
Coordination Chemistry: As a phosphine ligand, it readily forms coordination complexes with transition metals.
Oxidation: Common oxidants include hydrogen peroxide (HO) or oxygen (O).
Substitution: Reagents like halogens (e.g., Cl, Br) or alkylating agents (e.g., R-X) are used.
Coordination Chemistry: Transition metal salts (e.g., PdCl, PtCl) facilitate complex formation.
Major Products: The oxidation of this compound yields the corresponding phosphine oxide, while substitution reactions lead to various derivatives.
Aplicaciones Científicas De Investigación
Phenoxathiin-4-yldiphenylphosphine finds applications in:
Catalysis: As a ligand, it participates in catalytic reactions.
Materials Science: Its derivatives contribute to materials with unique properties.
Biological Studies: It may serve as a probe in biological research.
Mecanismo De Acción
The compound’s mechanism of action depends on its specific application. In catalysis, it stabilizes metal complexes, enhancing reactivity. In biological systems, it may interact with metalloenzymes or other biomolecules.
Comparación Con Compuestos Similares
Phenoxathiin-4-yldiphenylphosphine’s uniqueness lies in its dual functionality (phosphine and phenoxathiin). Similar compounds include other phosphine ligands (e.g., triphenylphosphine) and heterocyclic ligands (e.g., pyridine).
Propiedades
Fórmula molecular |
C24H17OPS |
|---|---|
Peso molecular |
384.4 g/mol |
Nombre IUPAC |
phenoxathiin-4-yl(diphenyl)phosphane |
InChI |
InChI=1S/C24H17OPS/c1-3-10-18(11-4-1)26(19-12-5-2-6-13-19)21-15-9-17-23-24(21)25-20-14-7-8-16-22(20)27-23/h1-17H |
Clave InChI |
ZIYJNYNOXIQGSY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C4C(=CC=C3)SC5=CC=CC=C5O4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-Chlorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12894308.png)
![N,N-Bis[(diphenylphosphanyl)methyl]-3,5-dimethylaniline](/img/structure/B12894312.png)
![2-Phenyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B12894315.png)

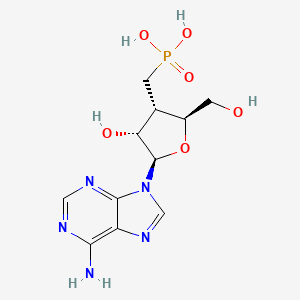
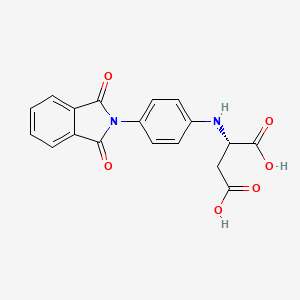
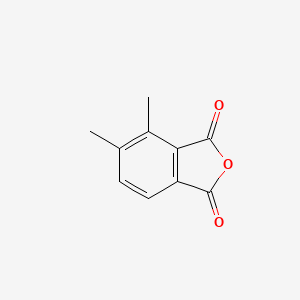
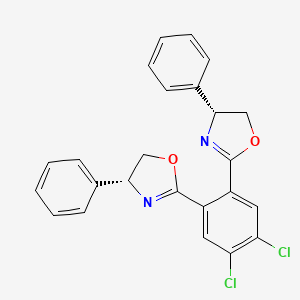
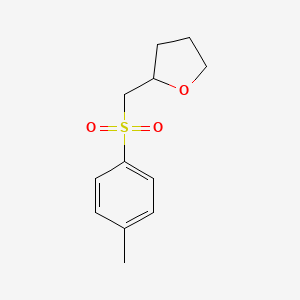


![2-{[6-Amino-2-(diethylamino)pyrimidin-4-yl]amino}ethan-1-ol](/img/structure/B12894368.png)
![N-(2,6-dimethylphenyl)imidazo[1,5-a]pyrazin-8-amine](/img/structure/B12894373.png)
